Acetonitrile, [methyl(1-methylethyl)amino]-
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Overview
Description
2-(Isopropyl(methyl)amino)acetonitrile is an organic compound that features both an amine and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(methyl)amino)acetonitrile typically involves the reaction of isopropylamine with acetonitrile under controlled conditions. One common method involves the use of a catalyst such as FeCl₂ to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of an oxidizing agent like DTBP (di-tert-butyl peroxide) to achieve high yields .
Industrial Production Methods
Industrial production of 2-(Isopropyl(methyl)amino)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl(methyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oximes, and various substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Isopropyl(methyl)amino)acetonitrile has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and amines.
Mechanism of Action
The mechanism of action of 2-(Isopropyl(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The amine group can act as a nucleophile, engaging in substitution and addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the isopropyl and methyl groups.
Acetonitrile: A simpler nitrile compound without the amine group.
Isopropylamine: Contains the isopropyl and amine groups but lacks the nitrile group.
Uniqueness
2-(Isopropyl(methyl)amino)acetonitrile is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from simpler compounds like aminoacetonitrile and acetonitrile .
Biological Activity
Acetonitrile, specifically the compound designated as methyl(1-methylethyl)amino-, is a nitrile derivative that has garnered attention for its biological activities. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Acetonitrile is a colorless, volatile liquid widely used as an organic solvent. Its structure allows it to participate in various biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound is metabolized in the body to produce cyanide, which can lead to cytotoxic effects through the inhibition of cytochrome oxidase, ultimately blocking cellular respiration .
The biological activity of acetonitrile and its derivatives can be attributed to their interactions with cellular components, influencing processes such as apoptosis and cell proliferation.
Biological Activity Overview
1. Cytotoxicity Studies
Recent studies have demonstrated that acetonitrile extracts exhibit cytoprotective properties against various chemotherapeutics. For instance, a study involving a 70% acetonitrile extract from Lens culinaris showed significant protective effects against doxorubicin-induced cytotoxicity in HEK293 and SHSY5Y cell lines. The extract enhanced cell survival rates significantly compared to controls (Table 1) .
Table 1: Effect of Acetonitrile Extract on Cell Survival Rates
Treatment | Cell Survival Rate (%) | Incubation Time (h) |
---|---|---|
Doxorubicin Alone | 78.92 | 24 |
Doxorubicin + Extract | 112.43 | 24 |
Doxorubicin Alone | 90.00 | 48 |
Doxorubicin + Extract | 117.44 | 48 |
Doxorubicin Alone | 0 | 72 |
Doxorubicin + Extract | 53.60 | 72 |
2. Antimicrobial Activity
Acetonitrile has been explored for its potential antimicrobial properties. Research indicates that certain acetonitrile derivatives can enhance the stability and efficacy of antimicrobial peptides (CAMPs), showing broad-spectrum activity against pathogens while maintaining lower cytotoxicity towards mammalian cells .
Case Studies
Case Study 1: Cytoprotection Against Chemotherapeutics
A study evaluated the efficacy of acetonitrile extracts in preventing cytotoxic damage induced by cisplatin and irinotecan on various cell lines. The results indicated that the extracts provided significant protection against these agents, enhancing cell viability substantially over untreated controls .
Case Study 2: Interaction with Antimicrobial Peptides
Another investigation focused on the incorporation of acetonitrile-derived compounds into antimicrobial peptides. The modified peptides displayed improved stability in serum and maintained high activity against a range of bacterial strains while exhibiting reduced toxicity towards human cell lines .
Research Findings
The biological activity of acetonitrile and its derivatives has been extensively studied, revealing several key findings:
- Cytotoxic Effects : Acetonitrile can induce cytotoxicity through metabolic conversion to cyanide, impacting cellular respiration and leading to apoptosis in sensitive tissues .
- Protective Roles : Certain extracts containing acetonitrile have shown protective effects against chemotherapeutic agents, suggesting potential applications in adjunct cancer therapies .
- Antimicrobial Potential : Modified acetonitrile compounds have demonstrated enhanced antimicrobial efficacy, paving the way for novel therapeutic agents .
Properties
CAS No. |
62842-31-3 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-[methyl(propan-2-yl)amino]acetonitrile |
InChI |
InChI=1S/C6H12N2/c1-6(2)8(3)5-4-7/h6H,5H2,1-3H3 |
InChI Key |
OKVCJTAEKCLWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC#N |
Origin of Product |
United States |
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